molecular formula C17H18O5 B5202378 methyl 5-benzoyl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate

methyl 5-benzoyl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate

Cat. No. B5202378
M. Wt: 302.32 g/mol
InChI Key: QYKJAPAZNLLACJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-benzoyl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate, also known as Methyl Benzoylacetate, is a chemical compound that has gained significant attention in scientific research. This compound is a derivative of benzoylacetate and is synthesized through a multi-step reaction process. Methyl Benzoylacetate has been found to have a wide range of applications in scientific research due to its unique properties and mechanism of action.

Mechanism of Action

Methyl 5-benzoyl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate Benzoylacetate exerts its effects through the inhibition of the nuclear factor-kappa B (NF-κB) pathway. This pathway is involved in the regulation of inflammation, cell proliferation, and apoptosis. methyl 5-benzoyl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate Benzoylacetate inhibits the activation of NF-κB, leading to a decrease in the production of inflammatory cytokines and chemokines. This compound also activates the Nrf2 pathway, leading to an increase in the production of antioxidant enzymes.
Biochemical and Physiological Effects
methyl 5-benzoyl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate Benzoylacetate has been found to have significant biochemical and physiological effects. This compound has been found to decrease the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). methyl 5-benzoyl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate Benzoylacetate has also been found to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

Methyl 5-benzoyl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate Benzoylacetate has several advantages for lab experiments. This compound is readily available and can be synthesized through a multi-step reaction process. It has also been found to have significant anti-inflammatory, antioxidant, and anti-tumor properties, making it an ideal compound for the treatment of various diseases. However, methyl 5-benzoyl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate Benzoylacetate has some limitations for lab experiments. This compound is unstable under acidic conditions and can undergo hydrolysis, leading to the formation of unwanted by-products. It also has low solubility in water, making it difficult to dissolve in aqueous solutions.

Future Directions

Methyl 5-benzoyl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate Benzoylacetate has several potential future directions for scientific research. This compound can be further investigated for its anti-inflammatory, antioxidant, and anti-tumor properties. It can also be synthesized through alternative reaction pathways to improve its stability and solubility. methyl 5-benzoyl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate Benzoylacetate can also be used in combination with other compounds to enhance its therapeutic effects. Further research can also be conducted to investigate the safety and toxicity of this compound in vivo. Overall, methyl 5-benzoyl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate Benzoylacetate has significant potential for scientific research and can be a promising candidate for the treatment of various diseases.

Synthesis Methods

The synthesis of methyl 5-benzoyl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate Benzoylacetate involves a multi-step reaction process. The first step involves the condensation of benzoyl chloride with acetone to form benzoylacetone. In the second step, benzoylacetone is reacted with methyl chloroformate to form methyl 5-benzoyl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate Benzoylacetate. The final product is obtained through purification and crystallization.

Scientific Research Applications

Methyl 5-benzoyl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate Benzoylacetate has been extensively used in scientific research due to its unique properties. This compound has been found to have significant anti-inflammatory and analgesic effects. It has also been found to have potent antioxidant properties, making it an ideal compound for the treatment of oxidative stress-related diseases. methyl 5-benzoyl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate Benzoylacetate has also been found to have anti-tumor properties, making it a potential candidate for cancer treatment.

properties

IUPAC Name

methyl 5-benzoyl-2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-17(2)9-11(18)12(15(20)13(17)16(21)22-3)14(19)10-7-5-4-6-8-10/h4-8,12-13H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKJAPAZNLLACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)C1C(=O)OC)C(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzoyl-2,2-dimethyl-4,6-dioxo-cyclohexanecarboxylic acid methyl ester

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